molecular formula C18H19N3O4 B2979853 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034433-69-5

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No. B2979853
CAS RN: 2034433-69-5
M. Wt: 341.367
InChI Key: WYRDICWYWMSXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized from 2,3-dihydroxybenzoic acid via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification . Another synthesis approach suggested starting from methyl acrylate and then removing the methyl group with LiOH after cyclization .

Scientific Research Applications

Molecular Interactions and Antagonistic Activity

  • A study delved into the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, employing molecular orbital methods and conformational analysis to understand the binding interactions, which might be relevant for studying receptor-ligand interactions and designing receptor-specific drugs (Shim et al., 2002).

Synthesis and Biological Activities

  • Research focused on the synthesis and evaluation of new derivatives for their antioxidant and antimicrobial activities, providing insights into the potential for developing new compounds with enhanced bioactivity (Bassyouni et al., 2012).
  • Another study synthesized pyrazole derivatives and assessed their antibacterial and antioxidant activities, highlighting the significance of structural modifications in enhancing biological properties (Lynda, 2021).

Antimicrobial Activity

  • An investigation into the synthesis and antimicrobial activity of new pyridine derivatives showcases the continuous effort in discovering new antimicrobials to combat resistant strains of bacteria and fungi (Patel et al., 2011).

Inhibitory and Anti-proliferative Activities

  • A notable study synthesized and evaluated novel 2,3-dihydrobenzo[b][1,4]dioxin-containing pyrazole derivatives as inhibitors of B-Raf kinase, revealing their potential in targeting specific pathways involved in cancer progression (Yang et al., 2012).

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c22-18(14-4-1-5-15-17(14)24-10-9-23-15)21-8-2-3-13(12-21)25-16-11-19-6-7-20-16/h1,4-7,11,13H,2-3,8-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRDICWYWMSXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C3C(=CC=C2)OCCO3)OC4=NC=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.